

Momelotinib mechanism of action JAK1 JAK2 ACVR1 inhibition

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Compound Focus: Momelotinib

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Molecular Mechanism of Action

The table below summarizes the core inhibitory activities of **momelotinib** and their therapeutic consequences.

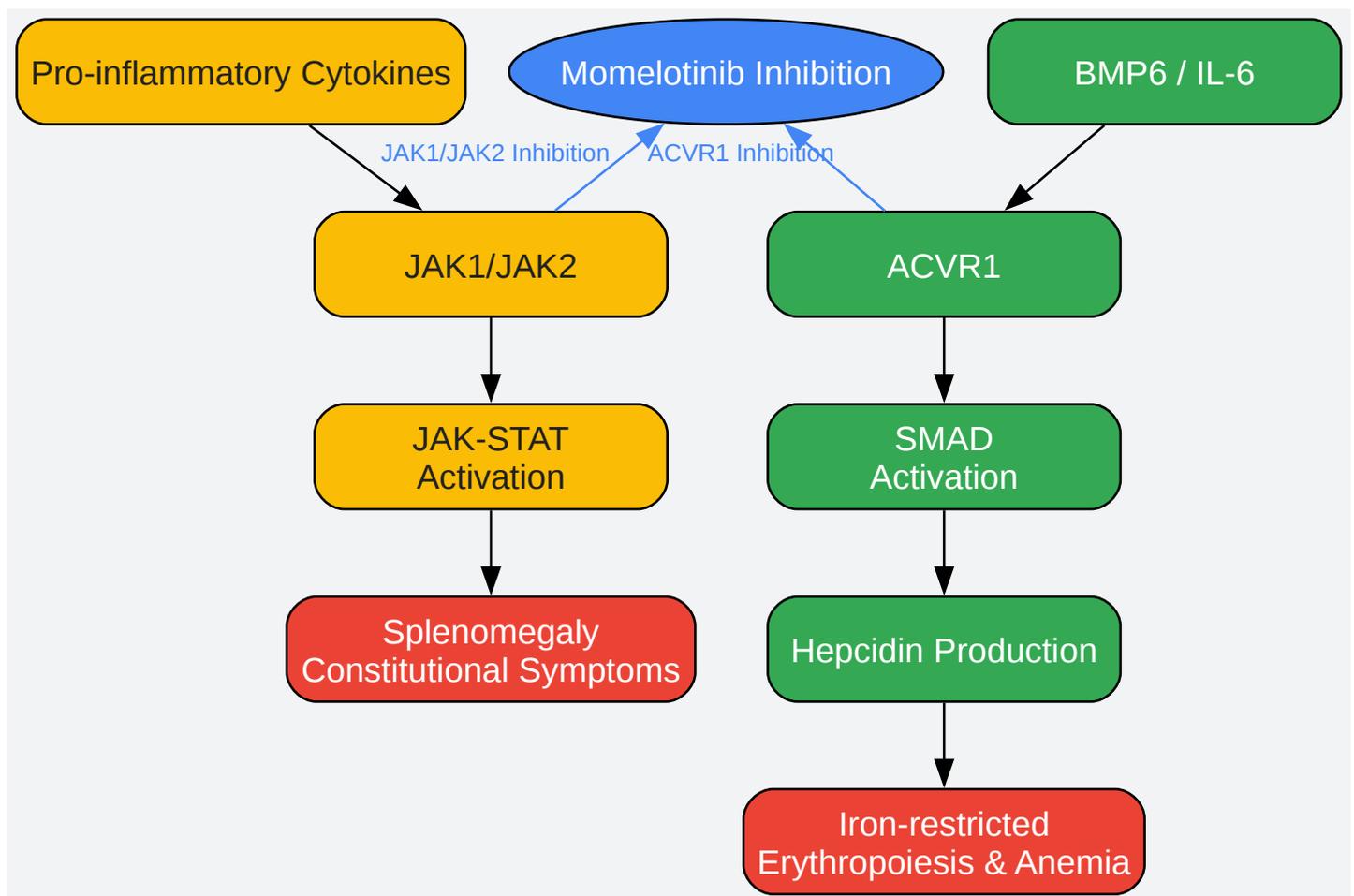
Target	Primary Signaling Pathway	Biological Consequence of Inhibition	Therapeutic Effect in Myelofibrosis
JAK1 / JAK2 [1]	JAK-STAT [2]	Suppression of pro-inflammatory cytokine signaling and myeloproliferation [2]	Reduction in splenomegaly and improvement in constitutional symptoms (e.g., fatigue, night sweats) [3] [1]
ACVR1 (ALK2) [1]	Hepcidin production via BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways [4] [5]	Decreased circulating hepcidin levels, increased iron availability for erythropoiesis [1] [4]	Improvement in anemia; reduced transfusion dependency [3] [5]

Momelotinib and its major human metabolite M21 exhibit higher inhibitory activity for JAK2 compared to JAK3 and TYK2 [1]. Its inhibition of ACVR1 is the key differentiator from other JAK inhibitors, directly

countering the iron-restricted erythropoiesis common in myelofibrosis [2] [4].

Detailed Signaling Pathways

The following diagram illustrates the signaling pathways involved in myelofibrosis and the points of inhibition by **momelotinib**.



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This diagram shows how **momelotinib**'s dual inhibition of JAK1/JAK2 and ACVR1 pathways simultaneously targets the major clinical manifestations of myelofibrosis [1] [5].

Key Experimental Evidence and Protocols

Clinical and translational studies have validated **momelotinib**'s mechanism, particularly its effect on hepcidin and anemia.

Phase 2 Open-Label Translational Biology Study (NCT02515630) [4]

- **Objective:** To explore the mechanisms underlying **momelotinib**'s activity on MF-associated anemia.
- **Patient Profile:** 41 transfusion-dependent (TD) MF patients.
- **Methodology:**
 - **Primary Endpoint:** Transfusion independence (TI) for ≥ 12 weeks.
 - **Key Biomarkers:** Serum hepcidin, iron parameters (serum iron, transferrin saturation), erythropoiesis markers (erythropoietin, hemoglobin), and inflammatory markers.
 - **Assessments:** Serial blood collections at baseline and during treatment for biomarker analysis.
- **Results:**
 - **TI Rate:** 41% (17/41) achieved TI for ≥ 12 weeks [4].
 - **Hepcidin Reduction:** Acute and persistent decrease in blood hepcidin [4].
 - **Iron Metabolism:** Increased serum iron and markers of iron availability [4].
 - **Erythropoiesis:** Increased hemoglobin and other markers of red blood cell production [4].
- **Conclusion:** **Momelotinib** treatment decreases hepcidin, improving iron metabolism and erythropoiesis, providing a mechanistic explanation for reduced transfusion dependency [4].

Clinical Trial Data Summary

Data from pivotal phase 3 trials confirm the therapeutic benefits of **momelotinib**'s mechanism.

Trial Name	Patient Population & Comparator	Key Efficacy Findings Related to Mechanism of Action
SIMPLIFY-1 [6] JAKi-naïve MF patients vs Ruxolitinib Spleen Response (SVR35¹): 26.5% (Mom) vs 29% (Rux) (Non-inferior) Transfusion Independence²: 67% (Mom) vs 49% (Rux) at Wk 24 SIMPLIFY-2 [6] JAKi-experienced MF patients vs BAT (89% Ruxolitinib) Spleen Response (SVR35¹): 7% (Mom) vs 6% (BAT) Transfusion Independence²: Mom demonstrated improved anemia outcomes vs BAT MOMENTUM [3] [6] Symptomatic & anemic JAKi-experienced MF patients vs Danazol Symptom Response (TSS³): 25% (Mom) vs 9% (Danazol) Spleen Response (SVR35¹): 22% (Mom) vs 3% (Danazol) Transfusion Independence²: 30% (Mom) vs 20% (Danazol)		

Therapeutic Prospects Beyond Myelofibrosis

Momelotinib's unique ACVR1 inhibition raises prospects for other myeloid neoplasms associated with **ineffective erythropoiesis**, particularly conditions with elevated hepcidin and iron-restricted anemia [2]. Promising targets include:

- **Myelodysplastic Syndromes (MDS) with ring sideroblasts or SF3B1 mutation**, especially cases co-expressing a *JAK2* mutation and thrombocytosis [2].

Momelotinib represents a significant advancement in myelofibrosis therapy. Its triple-inhibition mechanism provides a comprehensive approach, making it an ideal choice for myelofibrosis patients, particularly those burdened by anemia.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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